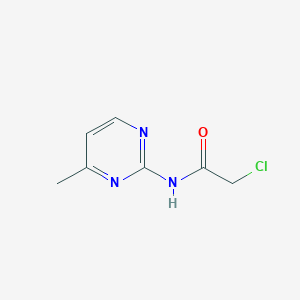

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide is an organic compound with the molecular formula C7H8ClN3O It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 4-methylpyrimidin-2-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide typically involves the reaction of 4-methylpyrimidin-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylpyrimidin-2-amine+chloroacetyl chloride→this compound

The reaction is usually conducted in an inert solvent, such as dichloromethane, at a low temperature to control the reaction rate and improve the yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: The carbonyl group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.

Oxidation: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.

Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in anhydrous solvents.

Major Products

Nucleophilic substitution: Substituted acetamides with various functional groups.

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Applications De Recherche Scientifique

Anti-Cancer Drug Development

One of the primary applications of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide is its role as a lead compound in developing anti-cancer agents. Research has demonstrated that this compound acts as an inhibitor of carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis.

Case Study: Inhibition of Carbonic Anhydrase IX

In a study focusing on its anti-cancer properties, this compound was shown to induce apoptosis in human breast adenocarcinoma cell lines (MCF7) when compared to standard drugs like 5-fluorouracil. The compound's ability to inhibit carbonic anhydrase IX positions it as a promising candidate for further development in cancer therapeutics .

Proteomics Research

This compound also finds application in proteomics, particularly as a tool for studying protein interactions and functions. Its unique chemical structure allows it to serve as a probe for various biological pathways.

Example Application: Targeting Enzymatic Activity

Research has indicated that derivatives of this compound can be utilized to explore the structure-activity relationships (SAR) of pyrimidine derivatives, aiding in the identification of new inhibitors for specific enzymes involved in metabolic pathways .

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it is useful to compare it with other compounds that share structural similarities or biological activities.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-Acetylsulfamerazine | Sulfonamide moiety | Antibacterial | Lacks chloro and pyrimidine groups |

| Sulfadiazine | Pyrimidine ring | Antimicrobial | Established clinical use |

| Acetazolamide | Carbonic anhydrase inhibitor | Glaucoma treatment | Different core structure |

This table illustrates how variations in structure can influence biological activity, highlighting the therapeutic potential of this compound .

Mécanisme D'action

The mechanism of action of 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chlorine atom and the pyrimidine ring play crucial roles in binding to the target molecule, often through hydrogen bonding and hydrophobic interactions. The acetamide group can also participate in additional interactions, stabilizing the compound within the active site of the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide

- 2-chloro-N-(4-methylpyrimidin-2-yl)benzamide

- 2-chloro-N-(4-methylpyrimidin-2-yl)propionamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the pyrimidine ring enhances its reactivity and binding affinity to various biological targets, making it a valuable compound in drug discovery and development.

Activité Biologique

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a chloroacetamide group and a pyrimidine ring. Its synthesis typically involves the reaction of 4-methylpyrimidine with chloroacetyl chloride, often facilitated by a base such as triethylamine in an organic solvent like dichloromethane. This method allows for the production of high-purity compounds suitable for biological testing.

Antiinflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, derivatives exhibiting IC50 values in the low micromolar range suggest that they effectively suppress COX-2 activity, leading to reduced production of pro-inflammatory mediators like prostaglandins .

Table 1: Inhibitory Potency of Pyrimidine Derivatives on COX Enzymes

| Compound | IC50 (μM) | COX Enzyme Targeted |

|---|---|---|

| This compound | TBD | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Indomethacin | 9.17 | COX-1 |

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, including enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the pyrimidine moiety may interact with hydrophobic pockets in receptor structures, modulating their activity and resulting in various pharmacological effects .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that similar pyrimidine derivatives exhibit significant anti-inflammatory activity. For example, compounds tested against COX enzymes showed promising results, indicating their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

- Animal Models : Animal studies involving carrageenan-induced paw edema have shown that certain pyrimidine derivatives possess anti-inflammatory effects comparable to established NSAIDs like indomethacin. The effective doses (ED50) were calculated to be within a range that suggests therapeutic relevance .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed that electron-donating substituents enhance anti-inflammatory activity. The presence of functional groups on the pyrimidine ring significantly influences the compound's potency against COX enzymes .

Propriétés

IUPAC Name |

2-chloro-N-(4-methylpyrimidin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-5-2-3-9-7(10-5)11-6(12)4-8/h2-3H,4H2,1H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWYZAHQNNACFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.